molecular formula C18H20ClN3O2S2 B2958835 N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide CAS No. 681223-13-2

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide

Cat. No. B2958835
M. Wt: 409.95
InChI Key: CLXXRPPZLOWLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a useful research compound. Its molecular formula is C18H20ClN3O2S2 and its molecular weight is 409.95. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Potential

Research into acetamide derivatives, including those similar to N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide, has shown promising antibacterial activities. For instance, compounds synthesized with azinane and 1,3,4-oxadiazole heterocyclic cores, related in structure to the subject compound, have been evaluated for their antibacterial potentials against various bacterial strains. The study found that these compounds are moderate inhibitors but relatively more active against Gram-negative bacterial strains, highlighting their potential in addressing bacterial infections (Iqbal et al., 2017).

Novel Heterocyclic Derivatives

Research on chloroacetonitrile and its reactions with piperidine to create novel arylidene derivatives and hitherto unknown pyrano[2,3-d] thiazole derivatives demonstrates the versatility of piperidine and acetamide compounds in constructing new heterocyclic molecules. These innovative derivatives could have various scientific and therapeutic applications, opening new pathways for drug discovery and development (Khalil et al., 2017).

Crystal Structure Insights

The synthesis and crystallographic study of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide revealed interesting molecular configurations and interactions. The study provides valuable insights into the molecular structure, which could be crucial for understanding the compound's chemical behavior and potential applications in material science and pharmaceuticals (Ismailova et al., 2014).

Antibacterial and Enzymatic Inhibition

Another study focused on synthesizing N-substituted derivatives of ethyl nipecotate, showing antibacterial and anti-enzymatic potentials. These compounds, similar in modification to the subject compound, highlight the potential of acetamide derivatives in combating bacterial infections and inhibiting specific enzymes, which could lead to novel therapeutic agents (Nafeesa et al., 2017).

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S2/c19-14-6-4-13(5-7-14)15-10-26-18(20-15)21-16(23)11-25-12-17(24)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9,11-12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXXRPPZLOWLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide

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